2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a thioacetamide derivative featuring a dihydropyrazine core substituted with a 3-chloro-4-methoxyphenyl group and an acetamide-linked 2-fluorophenyl moiety. Its molecular formula is C₁₉H₁₄ClFN₃O₃S, with a molecular weight of approximately 437.8 g/mol (inferred from analogs in –8).
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-7-6-12(10-13(16)20)24-9-8-22-18(19(24)26)28-11-17(25)23-15-5-3-2-4-14(15)21/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZSATWBPETGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.78 g/mol. The compound features a dihydropyrazine core, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The presence of both thio and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing thioether linkages have been shown to inhibit the growth of various bacterial strains. A study reported that related thiazole derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that our compound may exhibit similar activity due to its structural analogies.
Anticancer Properties
The dihydropyrazine moiety is often associated with anticancer activity. A series of studies have demonstrated that compounds with this structural feature can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar scaffolds have been shown to inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The thioether group may interact with key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes and leading to cell death.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, potentially influencing signaling pathways related to cell growth and survival.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Activity : A derivative similar to our compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent antibacterial activity.
- Anticancer Activity Assessment : In vitro studies demonstrated that a structurally related compound induced apoptosis in MCF-7 cells with an IC50 value of 12 µM after 48 hours of treatment.
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | Thiazole derivative | S. aureus | MIC = 10 µg/mL |
| Anticancer | Dihydropyrazine analog | MCF-7 | IC50 = 12 µM |
| Enzyme Inhibition | Related thioether compound | Various metabolic enzymes | Significant inhibition |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between Compound A and related compounds:
Key Observations :
- Electron-Withdrawing vs. Analogs in –8 use 3,4-difluorophenyl groups (strongly electron-withdrawing), which may enhance metabolic stability but reduce solubility compared to Compound A .
- Substituent Positioning :
Physicochemical Properties
- Melting Points : reports melting points >300°C for fluorinated analogs, suggesting Compound A may exhibit similar thermal stability .
- Hydrogen Bonding : The acetamide group in Compound A enables N–H···N hydrogen bonding (as seen in ), which stabilizes crystal packing and may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
